molecular formula C11H13N3O3 B14823358 4-Cyclopropoxy-N3-methylpyridine-3,5-dicarboxamide

4-Cyclopropoxy-N3-methylpyridine-3,5-dicarboxamide

Cat. No.: B14823358
M. Wt: 235.24 g/mol
InChI Key: ADDIBKJCWQZFNI-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N3-methylpyridine-3,5-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol . This compound is characterized by its cyclopropoxy group attached to the pyridine ring, along with two carboxamide groups at the 3 and 5 positions of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N3-methylpyridine-3,5-dicarboxamide typically involves the reaction of cyclopropyl alcohol with pyridine-3,5-dicarboxylic acid derivatives under specific conditions. The reaction is catalyzed by a suitable base, such as sodium hydride, and is carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N3-methylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-N3-methylpyridine-3,5-dicarboxamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N3-methylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

4-cyclopropyloxy-3-N-methylpyridine-3,5-dicarboxamide

InChI

InChI=1S/C11H13N3O3/c1-13-11(16)8-5-14-4-7(10(12)15)9(8)17-6-2-3-6/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16)

InChI Key

ADDIBKJCWQZFNI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CN=C1)C(=O)N)OC2CC2

Origin of Product

United States

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